molecular formula C17H23ClN2O6S B269566 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Numéro de catalogue B269566
Poids moléculaire: 418.9 g/mol
Clé InChI: SKCSMNARFGREKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play an important role in the immune system. TAK-659 has been studied extensively for its potential use in the treatment of various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

TAK-659 works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK is required for the activation of various downstream signaling pathways that play a critical role in the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks the activation of these pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been found to inhibit B-cell activation and proliferation, induce apoptosis (programmed cell death) in B-cells, and inhibit the production of cytokines (signaling molecules that promote inflammation). TAK-659 has also been found to be well-tolerated in animal models, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Orientations Futures

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Additionally, further studies are needed to optimize the formulation of TAK-659 and to evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-chloro-2-nitrobenzenesulfonamide with 2-(4-morpholinyl)-2-oxoethanol in the presence of a base. The resulting intermediate is then treated with tetrahydro-2-furanylmethylamine to yield the final product. The overall yield of the synthesis is reported to be around 20%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown potent anti-tumor activity and has been found to be well-tolerated in animal models.

Propriétés

Nom du produit

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Formule moléculaire

C17H23ClN2O6S

Poids moléculaire

418.9 g/mol

Nom IUPAC

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2

Clé InChI

SKCSMNARFGREKH-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

SMILES canonique

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.